molecular formula C19H19N3O3 B2640236 3-methyl-4-(2-nitro-1-(p-tolyl)ethyl)-1-phenyl-1H-pyrazol-5-ol CAS No. 1007186-13-1

3-methyl-4-(2-nitro-1-(p-tolyl)ethyl)-1-phenyl-1H-pyrazol-5-ol

Cat. No. B2640236
CAS RN: 1007186-13-1
M. Wt: 337.379
InChI Key: MRKIEWNFKOHLAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, the use of catalysts, reaction conditions (like temperature and pressure), and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with different reagents, under different conditions, and the mechanism of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give important information about how the compound behaves under different conditions .

Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives, including compounds similar to 3-methyl-4-(2-nitro-1-(p-tolyl)ethyl)-1-phenyl-1H-pyrazol-5-ol, have been studied for their effectiveness as corrosion inhibitors. For instance, Dohare et al. (2017) investigated the corrosion inhibition properties of pyranpyrazole derivatives on mild steel, finding that these compounds exhibited high efficiency and could form adsorbed films on metal surfaces, suggesting their potential application in industrial settings (Dohare, Ansari, Quraishi, & Obot, 2017). Singh et al. (2020) also explored the green synthesis of pyrazol derivatives and their application in corrosion mitigation in the petroleum industry, highlighting the environmental friendliness and high efficiency of these compounds (Singh, Ansari, Quraishi, & Kaya, 2020).

Synthesis and Structural Analysis

Various studies have focused on the synthesis and structural characterization of pyrazole derivatives. For instance, Ochi and Miyasaka (1983) reported on the synthesis of pyrazol derivatives, providing foundational knowledge relevant to the synthesis of this compound (Ochi & Miyasaka, 1983). Additionally, Vyas, Shah, and Jadeja (2011) synthesized and characterized Ni(II) complexes of O,N-donor Schiff bases derived from acyl pyrazolone analogues, which contributes to the understanding of the structural aspects of similar compounds (Vyas, Shah, & Jadeja, 2011).

Antimicrobial Applications

Research has also been conducted on the potential antimicrobial applications of pyrazole derivatives. Reddy et al. (2010) synthesized a series of pyrazole-derived compounds and tested their in vitro activities against various strains of bacteria and fungi, finding some of them to be effective antimicrobial agents (Reddy, Sanjeeva Rao, Rajesh Kumar, & Nagaraj, 2010).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems, for example, how a drug interacts with its target in the body .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions that need to be taken while handling the compound .

Future Directions

Future directions could involve potential applications of the compound, further reactions it could undergo, or new methods of synthesizing it. This often involves a review of the current literature and identifying gaps in knowledge that could be explored .

properties

IUPAC Name

5-methyl-4-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-8-10-15(11-9-13)17(12-21(24)25)18-14(2)20-22(19(18)23)16-6-4-3-5-7-16/h3-11,17,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZIXPQZKUWQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NN(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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